molecular formula C12H11N3O2 B1414896 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 1042646-00-3

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B1414896
CAS No.: 1042646-00-3
M. Wt: 229.23 g/mol
InChI Key: DGKBDWXUKNDHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . This compound is characterized by the presence of an imidazolidinone ring attached to a benzonitrile moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with a suitable benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may inhibit or activate certain pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide

Uniqueness

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKBDWXUKNDHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.